Pentadecyl acrylate

Description

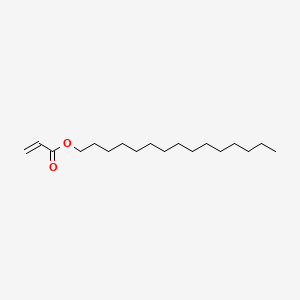

Pentadecyl acrylate (C₁₈H₃₄O₂) is a long-chain alkyl acrylate ester, characterized by a 15-carbon alkyl group bonded to an acrylate moiety. It is utilized in polymer chemistry, corrosion inhibition, and natural product formulations. Structurally, its extended hydrophobic chain imparts unique solubility and self-assembly properties, making it valuable in copolymer synthesis for industrial applications like lubricants, coatings, and 3D printing materials . Natural occurrences of this compound have been reported in plant extracts, such as Bidens pilosa and Sorbus domestica inflorescences, where it contributes to antimicrobial and phytochemical profiles .

Properties

CAS No. |

43080-23-5 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

pentadecyl prop-2-enoate |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(19)4-2/h4H,2-3,5-17H2,1H3 |

InChI Key |

GOZDOXXUTWHSKU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCOC(=O)C=C |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)C=C |

Other CAS No. |

43080-23-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Alkyl Acrylates with Varying Chain Lengths

Key Findings :

- Chain Length vs. Performance : Longer alkyl chains (e.g., C15) enhance hydrophobicity, improving corrosion inhibition and reducing glass transition temperature (Tg) in polymers. However, excessive chain length (e.g., C15 vs. C13) increases lipophilicity (logP), which may limit bioavailability in pharmaceutical applications .

- Natural Occurrence: this compound and dodecyl acrylate coexist in plant extracts but differ in abundance. For example, this compound constitutes 13.71% of Sorbus domestica floral extracts, while dodecyl acrylate is minor .

Comparison with Structurally Related Esters

Key Findings :

- Reactivity : Acrylate esters (e.g., this compound) exhibit lower cross-reactivity in biosensor assays compared to carboxylates like acrylate or cumate, highlighting their selectivity in biochemical systems .

- Functional Groups: Pentadecyl ferulate’s phenolic moiety provides radical-scavenging activity absent in this compound, making it more suitable for biomedical applications .

Corrosion Inhibition :

- Copolymers of this compound with 2-acrylamido-2-methylpropane sulfonic acid (AMPS) show 97.3% efficiency in protecting carbon steel in HCl, outperforming undecyl acrylate copolymers (93.3%) .

- The C15 chain enhances adsorption on metal surfaces, forming a hydrophobic barrier against acid penetration .

Polymer Science :

- In acrylic alloys for 3D printing, this compound acts as a soft monomer, lowering Tg to improve flexibility. Shorter-chain acrylates (e.g., methyl acrylate) increase Tg, creating rigid materials .

Thermal and Physical Properties

| Property | This compound | Dodecyl Acrylate | Methyl Acrylate |

|---|---|---|---|

| Tg (°C) | -45 to -50 | -35 to -40 | +10 to +20 |

| logP | ~7.5 (estimated) | ~6.0 | 1.2 |

| Solubility | Hydrophobic | Moderate | Hydrophilic |

Sources :

Natural Abundance in Plant Extracts

| Plant Species | This compound Content | Dodecyl Acrylate Content |

|---|---|---|

| Bidens pilosa | Detected (GC-MS) | Detected (GC-MS) |

| Sorbus domestica | 13.71% (peak area) | Not reported |

Sources :

Q & A

Q. What are the standard synthetic protocols for pentadecyl acrylate and its copolymers?

this compound is typically synthesized via free radical polymerization. For copolymer synthesis, researchers often pair it with monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS). Key steps include optimizing monomer ratios (e.g., 1:1 molar ratio), using initiators such as azobisisobutyronitrile (AIBN), and maintaining reaction temperatures between 60–80°C. Post-synthesis characterization involves FT-IR (to confirm acrylate C=O and C-O-C bonds at ~1730 cm⁻¹ and 1250 cm⁻¹) and NMR (¹³C-NMR for alkyl chain confirmation). Elemental analysis (CHN) validates stoichiometry .

Q. How is this compound identified and quantified in natural product extracts?

Gas chromatography-mass spectrometry (GC-MS) is the primary method. Retention time (RT) matching with standards and peak area quantification are critical. For example, in Sorbus domestica floral extracts, this compound constituted 13.71% of total components, identified via RT alignment and mass fragmentation patterns . Sample preparation involves solvent extraction (e.g., hexane or dichloromethane) followed by derivatization if necessary.

Q. What analytical techniques confirm the purity of synthesized this compound?

High-performance liquid chromatography (HPLC) or GC with flame ionization detection (FID) assesses purity (>98%). Spectroscopic methods like ¹H-NMR (δ 6.4–5.8 ppm for vinyl protons) and FT-IR complement chromatographic data. Elemental analysis (CHN) ensures stoichiometric consistency .

Advanced Research Questions

Q. How do structural modifications of this compound influence its efficacy as a corrosion inhibitor?

Copolymerizing this compound with sulfonic acid groups (e.g., AMPS) enhances hydrophobicity and adsorption on metal surfaces. Weight loss studies in 1M HCl show inhibition efficiencies up to 97.3% for this compound-AMPS copolymers. Electrochemical impedance spectroscopy (EIS) quantifies charge transfer resistance, while scanning electron microscopy (SEM) visualizes surface protection .

Q. What challenges arise in ensuring reproducibility during this compound-based polymer synthesis?

Variability in molecular weight distribution often stems from uncontrolled initiator concentrations or oxygen contamination. Statistical experimental designs (e.g., central composite design) optimize parameters like monomer ratios and reaction time. For instance, automotive clearcoat studies using acrylate monomers highlight the importance of Tg (glass transition temperature) control via monomer selection .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

Contradictions in antimicrobial or antioxidant studies may arise from differences in extraction solvents (polar vs. non-polar) or assay protocols. Standardizing methods like disc diffusion (for antimicrobial activity) or DPPH radical scavenging (for antioxidant capacity) improves cross-study comparability. Meta-analyses should account for matrix effects in natural extracts, as seen in Sorbus species .

Q. What experimental strategies optimize this compound incorporation into UV-curable coatings?

Blending this compound with crosslinkers (e.g., ethylene glycol dimethacrylate) enhances mechanical properties. Photo-DSC measures curing kinetics, while nanoindentation tests hardness. A balance between alkyl chain length (for flexibility) and crosslink density (for rigidity) is critical, as demonstrated in studies on automotive coatings .

Methodological Recommendations

- For Synthesis: Use inert atmospheres (N₂/Ar) to prevent radical quenching. Monitor reaction progress via gel permeation chromatography (GPC) for molecular weight analysis .

- For Natural Product Analysis: Combine GC-MS with preparative chromatography to isolate this compound for NMR validation, reducing false positives in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.